![molecular formula C8H12N4S B13940293 5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13940293.png)
5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]- is a heterocyclic compound containing a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both the thiazole ring and the amino group in its structure makes it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]- typically involves the reaction of thioamides with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, followed by the introduction of the amino group. Common reagents used in this synthesis include thiourea, α-bromoacetophenone, and sodium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, acetonitrile as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A simpler heterocyclic compound with a similar ring structure.
Thiazole-4-carboxamide: Contains a carboxamide group instead of a nitrile group.
2-Aminothiazole: Lacks the nitrile group but has an amino group at the 2-position.
Uniqueness
5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]- is unique due to the presence of both the nitrile and amino groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C8H12N4S |
|---|---|
Peso molecular |
196.28 g/mol |
Nombre IUPAC |
2-[(2-amino-2-methylpropyl)amino]-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C8H12N4S/c1-8(2,10)5-12-7-11-4-6(3-9)13-7/h4H,5,10H2,1-2H3,(H,11,12) |
Clave InChI |
ZZNZIWHFKNDZQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC1=NC=C(S1)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one](/img/structure/B13940214.png)
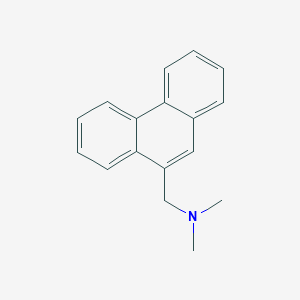
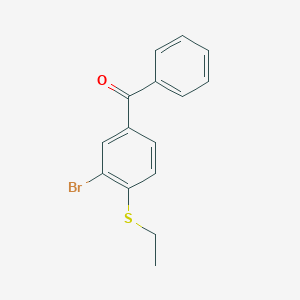
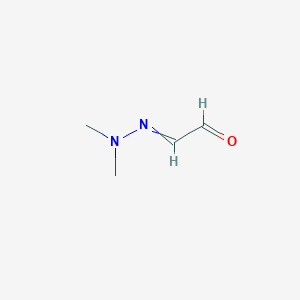

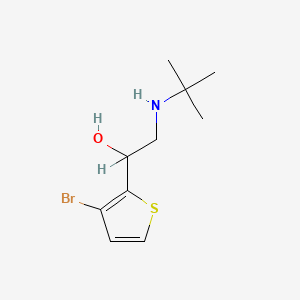
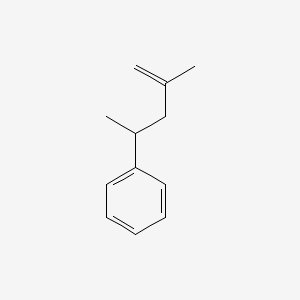
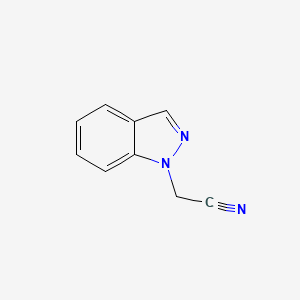


![5,7-Dibromofuro[2,3-C]pyridine](/img/structure/B13940292.png)
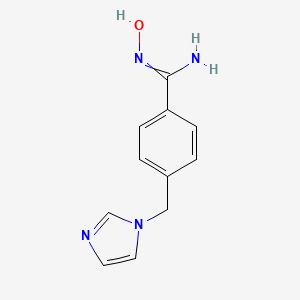

![4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine](/img/structure/B13940309.png)
